molecular formula C6H2BrClN2S B2701951 6-Bromo-2-chlorothiazolo[4,5-b]pyridine CAS No. 960535-44-8

6-Bromo-2-chlorothiazolo[4,5-b]pyridine

Cat. No. B2701951
M. Wt: 249.51
InChI Key: QKBMJZODSYDEFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“6-Bromo-2-chlorothiazolo[4,5-b]pyridine” is a chemical compound with the molecular formula C6H2BrClN2S . It is a derivative of thiazolo[4,5-b]pyridine, which is a heterocyclic compound containing a thiazole ring fused with a pyridine ring .


Synthesis Analysis

The synthesis of thiazolo[4,5-b]pyridine derivatives has been reported in the literature . The reaction of hydrazonoyl halides with 2-(1-(4-(1,3-dioxoisoindolin-2-yl)phenyl)ethylidene)hydrazinecarbothioamide in ethanol and triethylamine yielded various thiazolo[4,5-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of “6-Bromo-2-chlorothiazolo[4,5-b]pyridine” can be represented by the InChI code: 1S/C6H3BrClN2S/c7-6-9-3-1-2-4 (8)10-5 (3)11-6/h1-2,11H . This indicates that the molecule contains a bromine atom at the 6th position and a chlorine atom at the 2nd position on the thiazolo[4,5-b]pyridine ring .

Scientific Research Applications

Corrosion Inhibition

6-Bromo-2-chlorothiazolo[4,5-b]pyridine derivatives, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been evaluated for their potential in inhibiting corrosion of mild steel in acidic environments. These derivatives demonstrate significant inhibition efficiency, with experimental and computational approaches supporting their effectiveness as mixed-type inhibitors. The high inhibition performance is attributed to the adsorption of these compounds on the steel surface, suggesting their application in corrosion protection strategies (Saady et al., 2021).

Anticancer Research

The synthesis of 6-Bromo-2-chlorothiazolo[4,5-b]pyridine-based quinazoline derivatives has been explored for targeted anticancer therapy. These compounds have been screened for their efficacy as EGFR inhibitors and exhibited notable in vitro cytotoxicity against human cancer cell lines, including breast and lung cancers. The structure-activity relationship of these derivatives highlights their potential as promising therapeutic agents in cancer treatment, with molecular docking studies providing insights into their interaction with cancer targets (Allam et al., 2020).

Antimicrobial and Anticancer Activity

Research into 6-Bromo-2-chlorothiazolo[4,5-b]pyridine derivatives has also extended to the synthesis of compounds with potential antimicrobial and anticancer activities. Microwave-assisted synthesis methods have enabled the efficient production of these compounds, which have shown significant activity against bacterial and fungal strains, as well as anticancer properties against breast cancer cell lines. This highlights the versatility of 6-Bromo-2-chlorothiazolo[4,5-b]pyridine as a core structure for developing new therapeutic agents (Shelke et al., 2017).

Coordination Chemistry and Molecular Structure

The compound 6-Bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine has been studied for its crystal and molecular structure, revealing the importance of π-π interactions and intermolecular hydrogen bonding in its solid-state geometry. Such investigations contribute to the understanding of molecular interactions and the development of materials with specific physical properties, applicable in various scientific and technological fields (Rodi et al., 2013).

properties

IUPAC Name

6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClN2S/c7-3-1-4-5(9-2-3)10-6(8)11-4/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBMJZODSYDEFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1SC(=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-chlorothiazolo[4,5-b]pyridine

CAS RN

960535-44-8
Record name 6-bromo-2-chloro-[1,3]thiazolo[4,5-b]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.